molecular formula C25H23N3O6S B2388294 ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-17-9

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2388294
CAS No.: 851948-17-9
M. Wt: 493.53
InChI Key: UKZIGZIGFKMISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 2,3-dimethoxybenzoyl and 4-methylphenyl groups. The final step involves the esterification to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic uses include anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives. Similar compounds include:

    Thieno[3,4-d]pyridazine derivatives with different substituents: These compounds may have varying biological activities and properties.

    Other heterocyclic compounds: Compounds like indoles and pyridines can be compared based on their chemical structure and biological activity. The uniqueness of this compound lies in its specific substituents and the resulting biological activity.

Properties

IUPAC Name

ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-5-34-25(31)20-17-13-35-23(26-22(29)16-7-6-8-18(32-3)21(16)33-4)19(17)24(30)28(27-20)15-11-9-14(2)10-12-15/h6-13H,5H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZIGZIGFKMISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.